molecular formula C14H21ClN2O2 B13026169 Benzyl methyl(piperidin-3-yl)carbamate hydrochloride CAS No. 1245808-05-2

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride

Cat. No.: B13026169
CAS No.: 1245808-05-2
M. Wt: 284.78 g/mol
InChI Key: ATZAHXUWPUVISQ-UHFFFAOYSA-N
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Description

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(piperidin-3-yl)carbamate hydrochloride
  • Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • N-Benzylpiperidine hydrochloride

Uniqueness

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups can enhance its binding affinity to certain molecular targets compared to other similar compounds .

Properties

CAS No.

1245808-05-2

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-methyl-N-piperidin-3-ylcarbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H

InChI Key

ATZAHXUWPUVISQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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